Hirtellin E
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hirtellin E involves the oxidative coupling of galloyl groups and hexahydroxydiphenoyl (HHDP) units. The reaction conditions typically include the use of oxidizing agents such as potassium ferricyanide or iodine in an aqueous or alcoholic medium .
Industrial Production Methods
Most studies focus on its extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Hirtellin E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its original phenolic form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, iodine.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions include oxidized ellagitannins, reduced phenolic compounds, and substituted esters and ethers .
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of ellagitannins and their derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Potential antitumor activity, particularly against sarcoma cells in mice.
Industry: Explored for its use in natural product-based antioxidants and preservatives.
Mechanism of Action
Hirtellin E exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing reactive oxygen species (ROS). This activity helps prevent cellular damage and has potential therapeutic applications in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Similar Compounds
Woodfordin C: Another dimeric ellagitannin with strong antitumor activity.
Oenothein B: Known for its macrocyclic structure and antioxidant properties.
Isorugosin E: Similar in structure and function, with notable antioxidant activity.
Uniqueness
Hirtellin E is unique due to its specific structure, which includes a trisgalloyl group. This structure contributes to its potent antioxidant and antitumor activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
144886-16-8 |
---|---|
Molecular Formula |
C68H50O44 |
Molecular Weight |
1571.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 2-[[(11R,12S,13R,31R,33S)-4,5,18,19,20,23,24,25,38,39-decahydroxy-9,15,28,35-tetraoxo-12-(3,4,5-trihydroxybenzoyl)oxy-2,10,14,29,32,34-hexaoxaheptacyclo[34.3.1.03,8.011,33.013,31.016,21.022,27]tetraconta-1(40),3,5,7,16,18,20,22,24,26,36,38-dodecaen-6-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C68H50O44/c69-13-35-47(88)55(107-59(93)15-1-23(70)39(80)24(71)2-15)57(67(104-35)111-61(95)17-5-27(74)41(82)28(75)6-17)109-65(99)21-11-32(79)45(86)50(91)52(21)103-34-12-22-53(51(92)46(34)87)102-33-8-18(7-29(76)42(33)83)62(96)112-68-58(110-66(22)100)56(108-60(94)16-3-25(72)40(81)26(73)4-16)54-36(105-68)14-101-63(97)19-9-30(77)43(84)48(89)37(19)38-20(64(98)106-54)10-31(78)44(85)49(38)90/h1-12,35-36,47,54-58,67-92H,13-14H2/t35-,36-,47-,54-,55+,56+,57-,58-,67+,68+/m1/s1 |
InChI Key |
GSGRIXBELKZTGO-SHIPKOKOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]3[C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)O[C@@H]7[C@H]([C@@H]([C@H](O[C@H]7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)O3)OC6=C(C(=C(C=C6C(=O)OC7C(C(C(OC7OC(=O)C8=CC(=C(C(=C8)O)O)O)CO)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
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